molecular formula C19H15FIN3O2 B2420473 N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-iodobenzamide CAS No. 920365-27-1

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-iodobenzamide

Cat. No.: B2420473
CAS No.: 920365-27-1
M. Wt: 463.251
InChI Key: MRFZTFUGWCPZDU-UHFFFAOYSA-N
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Description

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-iodobenzamide is a complex organic compound that features a pyridazine ring substituted with a 4-fluorophenyl group and an iodobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-iodobenzamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridazine under palladium catalysis .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: The iodobenzamide moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-iodobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-iodobenzamide involves its interaction with specific molecular targets. The pyridazine ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the iodobenzamide moiety can participate in halogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

  • N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methylbenzamide
  • N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide

Comparison: Compared to similar compounds, N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-iodobenzamide is unique due to the presence of the iodobenzamide moiety, which can enhance its reactivity and binding properties. The fluorophenyl group also contributes to its distinct chemical and biological activities.

Properties

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FIN3O2/c20-14-7-5-13(6-8-14)17-9-10-18(24-23-17)26-12-11-22-19(25)15-3-1-2-4-16(15)21/h1-10H,11-12H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFZTFUGWCPZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FIN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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